3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
Description
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 4-morpholinyl group and at position 5 with a carboxylic acid moiety. This structural motif is significant in medicinal chemistry, as morpholine derivatives are often used to improve pharmacokinetic profiles, such as bioavailability and metabolic stability .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, methods described in isoxazole derivative syntheses (e.g., hydrolysis of esters using sodium hydroxide and catalytic indium trifluoromethanesulfonate) may be adapted to introduce the morpholinyl group . The carboxylic acid group at position 5 allows for further functionalization, such as esterification or amide formation, which is critical for drug development .
Properties
IUPAC Name |
3-morpholin-4-yl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-8(12)6-5-7(9-14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXDZYKRLONAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid typically involves the reaction of morpholine with isoxazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with an isoxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety in isoxazole derivatives participates in standard reactions:
Reactivity of the Isoxazole Ring
The isoxazole ring is stable under mild conditions but can undergo:
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Electrophilic substitution at positions 3 or 5, depending on substituents .
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Hydrolysis under strong acidic/basic conditions, potentially cleaving the ring .
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Reduction (e.g., catalytic hydrogenation), though the morpholinyl group may influence reactivity.
Biological Activity and Functional Group Transformations
Isoxazole derivatives, including carboxylic acids, are studied for their pharmacological properties. For example:
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Antitumor activity : Isoxazole derivatives show apoptosis induction and cell cycle arrest .
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Anti-TB activity : Ethyl esters of 5-phenyl-3-isoxazolecarboxylic acid exhibit nanomolar activity against Mycobacterium tuberculosis .
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Mitochondrial permeability transition pore (mtPTP) inhibition : Optimized isoxazole derivatives demonstrate picomolar activity in preclinical models .
While the morpholinyl group’s role is not explicitly detailed, it likely modulates solubility, lipophilicity, or interaction with biological targets.
Structural Modifications and Stability
Based on analogous compounds:
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Substitution patterns (e.g., electron-withdrawing/donating groups) significantly affect activity. For instance, hydroxyphenyl groups enhance mtPTP inhibition .
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Hydrolysis resistance : The carboxylic acid group may require protection (e.g., esterification) during synthesis to avoid premature cleavage .
Scientific Research Applications
Anti-Inflammatory Applications
One of the primary applications of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid lies in its anti-inflammatory properties. Research indicates that isoxazole derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity is crucial as it reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Key Findings:
- The compound has shown efficacy in treating various inflammatory disorders, including arthritis, asthma, and inflammatory bowel disease .
- In vivo studies demonstrated that these compounds could reduce inflammation with minimal side effects, making them a safer alternative to traditional NSAIDs .
Anticancer Activity
The anticancer potential of this compound has been explored through various preclinical studies. Isoxazole derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth.
Case Studies:
- A study highlighted that certain isoxazole derivatives inhibited melanoma metastases and reduced the risk of drug resistance . The compounds demonstrated cytotoxic activity against breast (MCF-7), liver (Hep3B), and cervix (HeLa) cancer cell lines.
- Another investigation revealed that specific derivatives delayed the G2/M phase of the cell cycle in cancer cells, indicating potential mechanisms for their anticancer effects .
Additional Biological Activities
Beyond anti-inflammatory and anticancer applications, this compound exhibits other biological activities:
- Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which can contribute to their therapeutic effects by reducing oxidative stress within cells .
- Antibacterial Effects : Preliminary studies indicate potential antibacterial properties against various pathogens, although more research is needed to establish this application fully.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid with structurally related isoxazolecarboxylic acid derivatives, highlighting substituent effects on molecular weight, solubility, and biological activity:
Key Research Findings
Hydroxyl and carboxylic acid substituents increase polarity, favoring aqueous solubility and binding to hydrophilic enzyme pockets .
Biological Activity :
- Chlorophenyl-substituted derivatives (e.g., 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid) exhibit antibacterial properties, likely due to hydrophobic interactions with bacterial membranes .
- Methyl-substituted analogues (e.g., 4-Methylisoxazole-5-carboxylic acid) are utilized in antidiabetic drugs, where steric bulk aids in selective enzyme inhibition .
Synthetic Flexibility :
- Morpholinyl derivatives can be synthesized via catalytic methods (e.g., indium trifluoromethanesulfonate), achieving yields of 63–81%, comparable to chlorophenyl and methyl analogues .
- Carboxylic acid groups enable further derivatization; esterified forms (e.g., ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate) are intermediates in drug discovery .
Physical Properties :
- Morpholinyl-substituted compounds generally exhibit higher melting points (estimated 200–250°C) than methyl or methoxy derivatives, suggesting greater crystalline stability .
Contradictions and Limitations
Biological Activity
3-(4-Morpholinyl)-5-isoxazolecarboxylic acid, a compound with the CAS number 1554401-30-7, has garnered attention in the scientific community for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and insecticidal activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an isoxazole ring substituted with a morpholine group. This unique structure contributes to its biological activity and potential therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria ranged from 20 to 50 µg/mL, showcasing comparable efficacy to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 20 | Similar to ceftriaxone |
| Escherichia coli | 30 | Comparable |
| Pseudomonas aeruginosa | 50 | Moderate activity |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation in breast cancer (MCF-7) and prostate cancer cells. The IC50 values for these effects were reported to be between 5 and 15 µM .
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5 | Induces apoptosis |
| Prostate Cancer | 15 | Inhibits proliferation |
3. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that it reduced TNF-α levels by up to 70% at concentrations of 10 µg/mL, indicating its potential as a therapeutic agent for inflammatory diseases .
| Cytokine | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| TNF-α | 70 | 10 |
| IL-6 | 65 | 10 |
4. Insecticidal Activity
Recent studies have highlighted the insecticidal activity of this compound against Aedes aegypti larvae, the primary vector for dengue and other viral diseases. The LC50 value was determined to be approximately 30 µM, indicating significant larvicidal effects without notable toxicity to mammalian cells at higher concentrations .
Case Studies
A notable study explored the efficacy of various isoxazole derivatives, including this compound, against resistant bacterial strains. The results showed enhanced antimicrobial activity compared to traditional antibiotics, suggesting its potential use in treating multidrug-resistant infections .
Another significant investigation focused on the anticancer effects of the compound in combination with other chemotherapeutics. The combination therapy resulted in synergistic effects, reducing tumor growth in xenograft models of prostate cancer significantly more than monotherapy alone .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid, and what key intermediates should be monitored?
- Methodological Answer : A common approach involves cyclocondensation reactions using morpholine derivatives and isoxazole precursors. For example, refluxing 3-formyl-indolecarboxylic acid analogs with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst can yield structurally similar heterocyclic carboxylic acids . Key intermediates include morpholine-substituted aldehydes and isoxazole fragments. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, focusing on intermediates like 3-(4-morpholinyl)propanal and 5-carboxyisoxazole derivatives.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and isoxazole protons (δ 6.0–7.0 ppm) .
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (space group , Z = 4) .
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm) and morpholine C-O-C vibrations (~1100 cm).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine or DBU to improve cyclization efficiency. Sodium acetate in acetic acid is standard but may limit scalability .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid. Higher polarity solvents may enhance intermediate solubility but require rigorous drying.
- Temperature Gradients : Reflux (100–120°C) is typical, but microwave-assisted synthesis at 150°C could reduce reaction time .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required). Contradictions in enzyme inhibition assays may arise from residual solvents or byproducts .
- Dose-Response Studies : Perform IC assays across multiple concentrations (1 nM–100 µM) to validate dose dependency.
- Comparative Models : Test activity in both cell-free (e.g., kinase assays) and cell-based systems to differentiate direct vs. indirect effects .
Q. What computational methods predict the reactivity of this compound in aqueous versus nonpolar environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model the compound’s electrostatic potential (ESP) and identify nucleophilic/electrophilic sites. The morpholine ring’s electron-rich nitrogen may drive H-bonding in aqueous media .
- MD Simulations : Simulate solvation dynamics in water (TIP3P model) and chloroform to predict aggregation behavior.
Q. What strategies isolate and quantify this compound in complex biological matrices?
- Methodological Answer :
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) eluents. Adjust pH to 3–4 to enhance carboxylic acid retention .
- Quantification : LC-MS/MS with a reverse-phase column (e.g., Zorbax SB-C18) and MRM transitions for the [M-H] ion (theoretical m/z ~279). Validate with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
